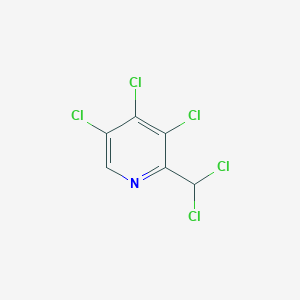
3,4,5-Trichloro-2-(dichloromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-Trichloro-2-(dichloromethyl)pyridine is a chlorinated pyridine derivative. It is known for its high reactivity and is used in various chemical processes. This compound is characterized by the presence of three chlorine atoms and a dichloromethyl group attached to the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trichloro-2-(dichloromethyl)pyridine typically involves the chlorination of 2-(dichloromethyl)pyridine. This process can be carried out using chlorine gas in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and controlled environments to ensure the selective chlorination at the desired positions on the pyridine ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorinating agents and catalysts to achieve high yields. The reaction is typically conducted in large reactors with precise control over temperature and pressure to optimize the production efficiency .
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trichloro-2-(dichloromethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyridine ring can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can lead to the removal of chlorine atoms, forming less chlorinated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, and primary amines are commonly used. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or ethanol at elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids are used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are employed.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Oxidation: Pyridine N-oxides.
Reduction: Less chlorinated pyridine derivatives.
Scientific Research Applications
3,4,5-Trichloro-2-(dichloromethyl)pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4,5-Trichloro-2-(dichloromethyl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The presence of multiple chlorine atoms enhances its reactivity, allowing it to participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,3,5-Trichloropyridine
- 3,5,6-Trichloro-2-pyridinol
- 2-(Dichloromethyl)pyridine
Uniqueness
3,4,5-Trichloro-2-(dichloromethyl)pyridine is unique due to its specific substitution pattern on the pyridine ring. This unique arrangement of chlorine atoms and the dichloromethyl group imparts distinct chemical properties, making it suitable for specific applications that similar compounds may not fulfill .
Properties
CAS No. |
7041-22-7 |
|---|---|
Molecular Formula |
C6H2Cl5N |
Molecular Weight |
265.3 g/mol |
IUPAC Name |
3,4,5-trichloro-2-(dichloromethyl)pyridine |
InChI |
InChI=1S/C6H2Cl5N/c7-2-1-12-5(6(10)11)4(9)3(2)8/h1,6H |
InChI Key |
ISJBPOYWLKRORP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=N1)C(Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{1-[(4-bromophenyl)amino]-2,2,2-trichloroethyl}-4-methoxybenzamide](/img/structure/B11703231.png)
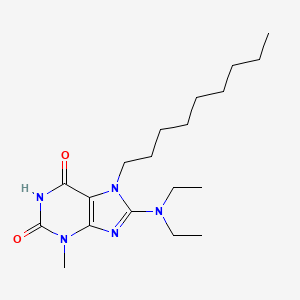
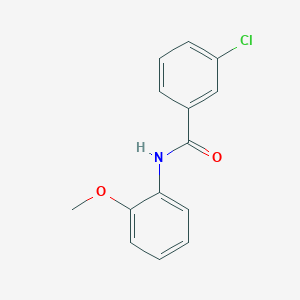
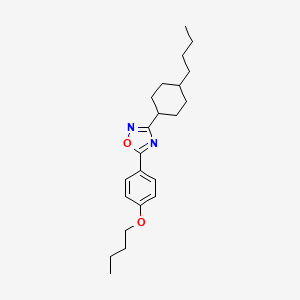
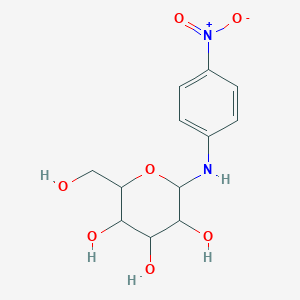
![Decyl 4-{[4-oxo-4-(2-oxo-2-phenylethoxy)butanoyl]amino}benzoate](/img/structure/B11703272.png)
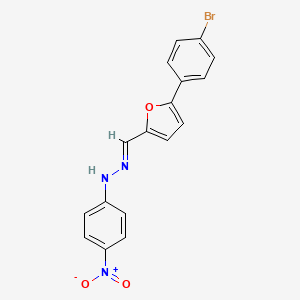
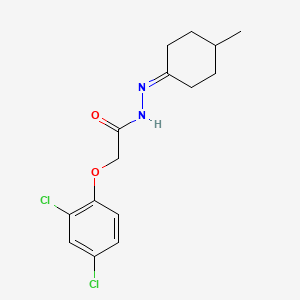
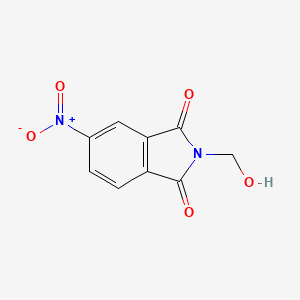
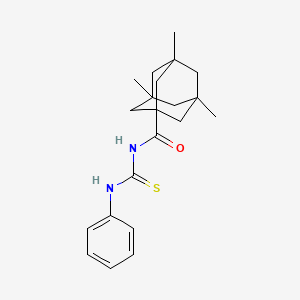
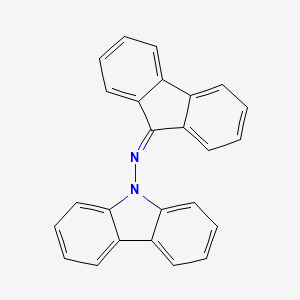
![(E)-3-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acryloyl)-4-phenylquinolin-2(1H)-one](/img/structure/B11703305.png)
![4-[5-(4-Methylphenyl)-1,3-oxazol-2-yl]pyridine](/img/structure/B11703308.png)
![3-methyl-N-[2,2,2-trichloro-1-({[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonothioyl}amino)ethyl]butanamide](/img/structure/B11703316.png)
